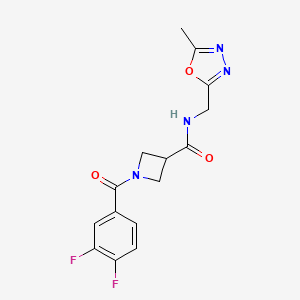

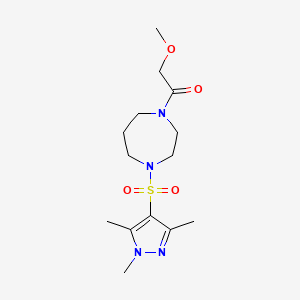

1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a chemical substance with the CAS No. 1197552-25-2. It is a derivative of 1,2,3,4-tetrahydroquinoline .

Molecular Structure Analysis

The tetrahydropyridine ring of the quinoline system in this compound adopts a half-chair conformation with the bond-angle sum at the N atom being 350.0° . The dihedral angle between the least-squares planes of the two aromatic rings is 50.13 (11) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 308.77 . It has a melting point of 413 K . The crystal structure of this compound has been studied, revealing that it forms inversion dimers linked by pairs of C—H O hydrogen bonds .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

A significant area of research on compounds similar to 1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline involves their synthesis and structural characterization. For instance, studies on pyrrolo[1,2-a]quinoxaline derivatives have shown smooth electrophilic substitution, leading to chlorinated and sulfonated products with specific positional selectivity (Cheeseman & Tuck, 1967). Similarly, research on benzohquinoline and benzohquinazoline derivatives has uncovered their high basicity and unique fluorescence properties, making them candidates for luminescent materials (Pozharskii et al., 2016).

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer activities of quinoline derivatives have been extensively studied. A notable example is the synthesis of novel heterocyclic sulfonyl-carboximidamides, which showed preliminary anticancer activity against certain cancer cell lines, pointing to the therapeutic potential of these compounds (Gobis et al., 2013). Another study focused on the synthesis of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, revealing their high antimicrobial activity against Gram-positive bacteria, suggesting their use as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Chemical Synthesis Techniques

Research has also delved into novel synthesis techniques for pyridine and quinoline derivatives, highlighting a single-step conversion of N-vinyl and N-aryl amides to the corresponding derivatives. This method demonstrates compatibility with various functional groups, offering a versatile approach to synthesizing these compounds (Movassaghi et al., 2007).

Fluorescent Probes and Sensing Devices

The development of fluorescent probes based on quinoline derivatives for biological and chemical sensing has shown promise. For example, the synthesis of novel quinoline derivatives emitting green light with high quantum yield in solvents demonstrates their potential as fluorescent probes for various applications (Bodke et al., 2013).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2S/c15-14-8-7-12(10-16-14)20(18,19)17-9-3-5-11-4-1-2-6-13(11)17/h7-8,10-11,13H,1-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGCNQFVYUXBOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2S(=O)(=O)C3=CN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2617716.png)

![1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B2617717.png)

![3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2617719.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2617721.png)

![3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2617724.png)

![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2617731.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2617732.png)